[Asp37]-beta-Amyloid (1-42) is a variant of the beta-amyloid peptide, specifically modified at the 37th amino acid position where aspartic acid replaces the original amino acid. This peptide is primarily associated with Alzheimer's disease, playing a significant role in the formation of amyloid plaques in the brain. Understanding this compound is crucial due to its implications in neurodegenerative processes and potential therapeutic interventions.
Beta-amyloid peptides are derived from the amyloid precursor protein through proteolytic cleavage by beta-secretase and gamma-secretase enzymes. The resulting peptides can aggregate to form oligomers and fibrils, which are toxic to neurons and contribute to the pathogenesis of Alzheimer's disease. The Asp37 variant is of particular interest due to its altered aggregation properties compared to the standard beta-amyloid (1-42) peptide.
[Asp37]-beta-Amyloid (1-42) belongs to a class of peptides known as amyloid peptides, which are characterized by their propensity to misfold and aggregate into fibrillar structures. This specific variant is classified within the broader category of neurotoxic peptides associated with Alzheimer’s disease.
The synthesis of [Asp37]-beta-Amyloid (1-42) typically involves solid-phase peptide synthesis techniques. This approach allows for precise control over the sequence and modifications of amino acids in the peptide chain.
The molecular structure of [Asp37]-beta-Amyloid (1-42) retains the characteristic features of beta-amyloid peptides, including a high degree of flexibility in solution and a tendency to form beta-sheet structures upon aggregation.
Recent studies using nuclear magnetic resonance spectroscopy have provided insights into the structural characteristics of this peptide:
The aggregation process of [Asp37]-beta-Amyloid (1-42) involves several key reactions:
The kinetics of these reactions can be influenced by factors such as temperature, pH, and concentration of the peptide. Studies have shown that increasing temperatures can accelerate fibril formation due to enhanced molecular motion.
The mechanism by which [Asp37]-beta-Amyloid (1-42) exerts its neurotoxic effects involves several processes:
Research indicates that certain oligomeric forms are particularly toxic, correlating with cognitive decline in Alzheimer's disease patients.
[Asp37]-beta-Amyloid (1-42) exhibits unique physical properties:
The chemical properties include:
Relevant analyses have shown that modifications at specific positions (like Asp37) can significantly alter these properties, influencing aggregation kinetics and toxicity.
Research on [Asp37]-beta-Amyloid (1-42) has several applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2